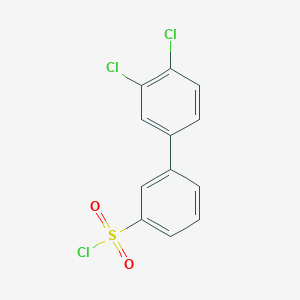

3-(3,4-dichlorophenyl)benzenesulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O2S/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)18(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFBHZODFKDWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397489 | |

| Record name | 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731779-90-1 | |

| Record name | 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(3,4-dichlorophenyl)benzenesulfonyl chloride

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. Compounds that offer both a versatile reactive handle and a structurally significant scaffold are of immense value to researchers. This compound emerges as such a compound, integrating the highly reactive sulfonyl chloride moiety with a dichlorinated biphenyl framework. The sulfonyl chloride group is a cornerstone in pharmaceutical synthesis, primarily for its ability to form stable sulfonamide linkages with amines—a functional group present in a vast array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] Concurrently, the biphenyl scaffold provides a rigid, well-defined three-dimensional structure that can be optimized for precise interactions with biological targets.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its core physicochemical properties, predicted reactivity, plausible synthetic routes, and its significant potential as an intermediate in the synthesis of novel, biologically active molecules.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and application.

-

Chemical Name: this compound

-

Synonyms: 3',4'-Dichloro-[1,1'-biphenyl]-3-sulfonyl chloride[2]

-

CAS Number: 731779-90-1

-

Molecular Formula: C₁₂H₇Cl₃O₂S

-

Molecular Weight: 337.61 g/mol

The structure features a biphenyl system where one phenyl ring is substituted with a sulfonyl chloride group at the 3-position, and the other is substituted with chlorine atoms at the 3- and 4-positions. This specific arrangement of atoms dictates its reactivity and steric profile.

Physicochemical Properties

While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These properties are critical for planning reactions, purification, and formulation.

| Property | Predicted Value | Source |

| Boiling Point | 451.2 ± 35.0 °C | [2] |

| Density | 1.493 ± 0.06 g/cm³ | [2] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, alcohol) | [3] |

| Stability | Moisture-sensitive; stable under inert, dry conditions.[4][5] | Inferred from analogous sulfonyl chlorides |

The compound's high boiling point is characteristic of its molecular weight and biphenyl structure. Crucially, like most sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, necessitating storage in a dry, inert atmosphere.[4][6]

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur is highly susceptible to nucleophilic attack, making the compound an excellent reagent for introducing the 3-(3,4-dichlorophenyl)benzenesulfonyl moiety into other molecules.

The primary reactions include:

-

Sulfonamide Formation: Reacts readily with primary and secondary amines to form highly stable N-substituted sulfonamides. This is the most common application in drug discovery.[1][7]

-

Sulfonate Ester Formation: Reacts with alcohols in the presence of a base to yield sulfonate esters. This transforms the hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[1]

These reactions are foundational, allowing chemists to build molecular complexity and access a wide range of derivatives for structure-activity relationship (SAR) studies.

Caption: Core reactivity of this compound with nucleophiles.

Proposed Synthesis and Purification Workflow

A robust and scalable synthesis is critical for the practical application of any chemical intermediate. A plausible and efficient route to synthesize this compound involves a two-step process: a Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by chlorosulfonation.

Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol details a self-validating system for synthesizing a novel sulfonamide, which serves as a primary application for the title compound. The success of the reaction is confirmed by the formation of a precipitate and subsequent characterization.

Objective: To synthesize N-(Aryl)-3-(3,4-dichlorophenyl)benzenesulfonamide.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-methoxyaniline)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM) as a co-solvent

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) in a mixture of pyridine and DCM (3:1 v/v).

-

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion. DCM helps to ensure all reagents remain dissolved.

-

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.1 eq) in DCM dropwise over 15 minutes.

-

Causality: Slow, cold addition controls the exothermic reaction and prevents potential side reactions. A slight excess of the sulfonyl chloride ensures the complete consumption of the limiting aniline.

-

-

Reaction Monitoring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Self-Validation: Each wash step removes specific impurities. The neutralization of the aqueous layer after the HCl wash confirms the removal of the base.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Expected Spectroscopic Characterization

While specific spectra are not available, the expected data can be predicted, providing a benchmark for researchers who synthesize this compound.

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The protons adjacent to the sulfonyl chloride group will be the most deshielded.

-

¹³C NMR: Aromatic carbons would appear in the 120-145 ppm range. The carbon directly attached to the sulfur atom would be significantly downfield.

-

Infrared (IR) Spectroscopy: Strong, characteristic absorption bands for the sulfonyl chloride group would be visible, specifically the asymmetric and symmetric S=O stretches, typically found around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[8]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's mass. A key feature would be the characteristic isotopic pattern of the three chlorine atoms, which provides a definitive signature for the compound's elemental composition.[8]

Applications in Drug Discovery

The title compound is a strategic intermediate for synthesizing libraries of novel sulfonamides. The dichlorophenyl group provides a handle for modulating lipophilicity and can engage in specific hydrophobic or halogen-bonding interactions within a protein's active site. Researchers can react this single sulfonyl chloride with hundreds of different amines to rapidly generate a diverse set of candidate molecules for biological screening, accelerating the hit-to-lead process in drug discovery programs.[1][9]

Safety and Handling

Based on safety data for analogous sulfonyl chlorides, this compound must be handled with significant care.[4][10][11]

-

Hazards: Assumed to be corrosive and to cause severe skin burns and eye damage.[10][12] It is moisture-sensitive and will release corrosive HCl gas upon contact with water.[6] May be harmful if inhaled or swallowed.[12]

-

Personal Protective Equipment (PPE): Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[13]

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in pharmaceutical and materials science. Its well-defined structure, combined with the versatile reactivity of the sulfonyl chloride group, makes it an ideal building block for the synthesis of complex sulfonamides and other derivatives. While experimental data on the compound itself is sparse, a thorough understanding of its predicted properties, reactivity, and the safety protocols associated with its chemical class allows for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge required to leverage this potent molecule in the pursuit of novel scientific discoveries.

References

- SAFETY D

- SAFETY DATA SHEET - 3,4-Dichlorobenzenesulfonyl chloride. (2025). Fisher Scientific.

- SAFETY DATA SHEET - 2,6-Dichlorobenzene-1-sulfonyl chloride. (2024). Fisher Scientific.

- Chemical Safety Data Sheet MSDS / SDS - 3,4-DICHLOROBENZENESULFONYL CHLORIDE. (2025). ChemicalBook.

- SAFETY DATA SHEET - Benzenesulfonyl Chloride. (2025). TCI Chemicals.

- [3-(3,4-DICHLOROPHENYL)PHENYL]SULFONYL CHLORIDE Product Description. ChemicalBook.

- BENZENESULFONYL CHLORIDE. CAMEO Chemicals.

- 3-(3,5-Dichlorophenyl)Benzenesulfonyl Chloride. Chem-Impex.

- Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem.

- Coupling reaction of benzenesulphonyl chloride with different substituted arom

- IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.

- 3,4-DICHLOROBENZENESULFONYL CHLORIDE. Seven Chongqing Chemdad Co., Ltd.

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (2026). PharmaCompass.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 731779-90-1 CAS MSDS ([3-(3,4-DICHLOROPHENYL)PHENYL]SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 3,4-DICHLOROBENZENESULFONYL CHLORIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)benzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dichlorophenyl)benzenesulfonyl chloride, a key building block in synthetic and medicinal chemistry. While the initially requested 3-(3,4-dichlorophenyl) isomer is not readily documented, this guide focuses on the closely related and well-characterized 3-(3,5-dichlorophenyl) analogue (CAS RN: 885950-92-5). We will delve into its chemical structure, physicochemical properties, plausible synthetic routes based on modern catalytic methods, and its reactivity, with a particular focus on the synthesis of N-aryl sulfonamides. Furthermore, this guide will explore the pivotal role of the dichlorophenylsulfonyl scaffold in drug development, highlighting its presence in various therapeutic agents and its contribution to their biological activity. Detailed experimental protocols, data tables, and process diagrams are provided to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Introduction and Core Compound Identification

Benzenesulfonyl chlorides are a class of organosulfur compounds that serve as crucial intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules.[1] Their reactivity, primarily as electrophiles, makes them indispensable tools in organic synthesis.[2] This guide focuses on a specific diaryl derivative, 3-(3,5-dichlorophenyl)benzenesulfonyl chloride. The presence of the dichlorinated phenyl ring introduces specific steric and electronic properties that can modulate the biological activity of its downstream derivatives, making it a valuable moiety in medicinal chemistry.[3]

The structural isomer requested, 3-(3,4-dichlorophenyl)benzenesulfonyl chloride, is not prominently featured in commercially available databases or the scientific literature. Therefore, this guide will focus on the readily accessible and structurally similar isomer, 3-(3,5-Dichlorophenyl)benzenesulfonyl Chloride .

Chemical Structure:

Caption: Chemical structure of 3-(3,5-dichlorophenyl)benzenesulfonyl chloride.

Table 1: Physicochemical Properties of 3-(3,5-Dichlorophenyl)benzenesulfonyl Chloride

| Property | Value | Source |

| CAS Number | 885950-92-5 | Chem-Impex[2] |

| Molecular Formula | C₁₂H₇Cl₃O₂S | Chem-Impex[2] |

| Molecular Weight | 321.61 g/mol | Chem-Impex[2] |

| Appearance | White to off-white solid | |

| Melting Point | 32-35 °C | Sigma-Aldrich |

| Storage Conditions | 0-8°C | Chem-Impex[2] |

Synthesis of 3-(3,5-Dichlorophenyl)benzenesulfonyl Chloride

The proposed synthesis involves two key steps:

-

Chlorosulfonylation of an arylboronic acid: This step forms the sulfonyl chloride moiety on one of the aromatic rings.

-

Suzuki-Miyaura cross-coupling: The resulting aryl sulfonyl chloride is then coupled with a second arylboronic acid derivative.

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for synthesis.

Expert Insight: The choice of a Suzuki-Miyaura coupling is strategic due to its robustness and proven efficacy in forming C-C bonds between aryl partners. The challenge in synthesizing diaryl sulfonyl chlorides lies in controlling the reactivity to prevent side reactions like desulfonylation.[1] Modern advancements in palladium catalysis have largely overcome these hurdles, allowing for the direct coupling of arylboronic acids with sulfonyl chlorides under relatively mild conditions.[4][5]

Reactivity and Application in Sulfonamide Synthesis

The primary utility of 3-(3,5-dichlorophenyl)benzenesulfonyl chloride in drug development lies in its role as a precursor to sulfonamides.[2] The sulfonyl chloride group is a potent electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages.[1]

General Reaction Scheme:

This reaction is the cornerstone of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[6]

Experimental Protocol: Synthesis of N-Aryl Sulfonamides

The following is a generalized, self-validating protocol for the synthesis of an N-aryl sulfonamide using 3-(3,5-dichlorophenyl)benzenesulfonyl chloride. The protocol's trustworthiness is ensured by the inclusion of clear steps for reaction, workup, and purification, which are standard practices in organic synthesis.

Materials:

-

3-(3,5-Dichlorophenyl)benzenesulfonyl chloride

-

Substituted aniline (or other primary/secondary amine)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in pyridine (used as both solvent and base) under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: To the stirred solution, add 3-(3,5-dichlorophenyl)benzenesulfonyl chloride (1.1 equivalents) portion-wise at 0°C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 1M HCl and extract with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-aryl sulfonamide.[7]

Role in Drug Development and Signaling Pathways

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[8] These include antibacterial, anti-inflammatory, diuretic, and anti-cancer properties.[9] The introduction of a 3,5-dichlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide.

Mechanism of Action for Sulfonamide Antibacterials:

Sulfonamides typically exert their antibacterial effects by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[10] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides halt bacterial growth and replication.[10]

Caption: Simplified pathway of sulfonamide antibacterial action.

Examples of Dichlorophenyl-Containing Bioactive Molecules:

While a specific drug containing the 3-(3,5-dichlorophenyl)benzenesulfonyl moiety is not immediately prominent, the dichlorophenyl scaffold is present in numerous bioactive compounds. For instance, derivatives of dichlorophenyl sulfonamides have been investigated for their potential as:

-

Anti-inflammatory agents: By targeting enzymes like cyclooxygenase-2 (COX-2).[9]

-

Anticancer agents: Through various mechanisms, including the inhibition of carbonic anhydrase.

-

Herbicides and Pesticides: The structural motifs are also found in agrochemicals, highlighting the broad biological activity of this chemical class.[2]

The rationale for incorporating the 3,5-dichloro substitution pattern often lies in enhancing the lipophilicity of the molecule, which can improve cell membrane permeability and target engagement. The chlorine atoms can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its target protein.

Conclusion

3-(3,5-Dichlorophenyl)benzenesulfonyl chloride is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its ability to readily form sulfonamides makes it a key building block for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, plausible synthetic strategies, and its role in the creation of bioactive molecules. The provided protocols and diagrams are intended to serve as a practical resource for researchers in the field, fostering further innovation in drug discovery and development.

References

-

Gowda, B. T., et al. (2008). N-(3,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2190. [Link]

-

Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 6(13), 2105–2108. [Link]

-

Wikipedia. (2023, December 2). Benzenesulfonyl chloride. In Wikipedia. [Link]

-

Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

Szeremeta, D., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 26(16), 4945. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. International Journal of Pharmaceutical Research, 14(1). [Link]

- Google Patents. (n.d.). Preparation method of 3,5-dichlorobenzoyl chloride. (CN106349121A).

-

PubChem. (n.d.). 3,5-Dichlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wallace, M. A., et al. (2005). Synthesis of [35S]aryl sulfonyl chlorides from [35S]elemental sulfur. Journal of Labelled Compounds and Radiopharmaceuticals, 48(4), 275-283. [Link]

-

Baskin, J. M., & Wang, Z. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(19), 4446–4449. [Link]

-

Creasy, J. B., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(1), 80-83. [Link]

-

Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7, 501-512. [Link]

-

Royal Society of Chemistry. (2019). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 10(46), 10731-10736. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Turner, J. P., et al. (2022). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmacy & Pharmacognosy Research, 10(2), 263-273. [Link]

-

ResearchGate. (2024). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

-

Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. [Link]

-

Al-Masoudi, N. A. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advanced Pharmacy Education & Research, 10(S2), 126-131. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemcom.com [echemcom.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study | MDPI [mdpi.com]

Spectroscopic Unveiling of 3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride and its Isomer: A Technical Guide for Researchers

Introduction: Navigating Isomeric Complexity in Drug Discovery

In the landscape of pharmaceutical research and development, the precise structural elucidation of chemical intermediates is a cornerstone of success. This guide provides an in-depth technical analysis of the spectroscopic data for key dichlorinated benzenesulfonyl chloride derivatives. A critical point of clarification is the distinction between two related, yet structurally distinct, compounds that can be inferred from the nomenclature. The primary focus of this guide is 3,4-dichlorobenzenesulfonyl chloride , a compound frequently utilized in the synthesis of novel therapeutic agents. Additionally, we will address the spectroscopic characteristics of its biphenyl analogue, 3-(3,4-dichlorophenyl)benzenesulfonyl chloride , to provide a comprehensive resource for researchers. Understanding the nuanced differences in their spectroscopic signatures is paramount for unambiguous identification and ensuring the integrity of synthetic pathways.

This guide is structured to provide not just raw data, but a deeper understanding of the principles behind the data acquisition and interpretation, reflecting a field-proven approach to spectroscopic analysis.

Molecular Structures and Isomeric Considerations

To visually delineate the compounds of interest, their structures are presented below. The subtle difference in their connectivity leads to significant variations in their spectroscopic profiles.

Figure 1: Chemical structures of 3,4-dichlorobenzenesulfonyl chloride and this compound.

Part 1: Spectroscopic Analysis of 3,4-Dichlorobenzenesulfonyl Chloride

As a key synthetic intermediate, the unambiguous characterization of 3,4-dichlorobenzenesulfonyl chloride is critical. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the reactive nature of the sulfonyl chloride group, NMR spectra should be acquired in a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the sulfonyl chloride and the two chlorine atoms will cause these signals to appear downfield.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (ppm) | Multiplicity |

| ~8.05 | d |

| ~7.85 | dd |

| ~7.65 | d |

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom directly attached to the sulfonyl chloride group (C-1) will be the most deshielded.

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~142.0 | C-1 |

| ~140.0 | C-4 |

| ~135.0 | C-3 |

| ~132.0 | C-5 |

| ~130.0 | C-6 |

| ~128.0 | C-2 |

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For sulfonyl chlorides, the most characteristic absorptions are the strong S=O stretching bands.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1380 - 1410 | Asymmetric S=O stretch |

| 1180 - 1210 | Symmetric S=O stretch |

| ~3100 | Aromatic C-H stretch |

| 1550 - 1600 | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 3,4-dichlorobenzenesulfonyl chloride, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 244, 246, and 248, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Loss of Cl•: A significant fragment at M-35/37.

-

Loss of SO₂: A fragment corresponding to the loss of sulfur dioxide (M-64).

Figure 2: Predicted mass spectrometry fragmentation pathway for 3,4-dichlorobenzenesulfonyl chloride.

Part 2: Spectroscopic Analysis of this compound

This biphenyl derivative presents a more complex spectroscopic profile due to the increased number of aromatic protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will be more complex, with signals corresponding to the protons on both benzene rings. The protons on the ring bearing the sulfonyl chloride group will be more downfield than those on the dichlorophenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 12 distinct signals for the aromatic carbons, assuming no accidental overlap.

Infrared (IR) Spectroscopy

The IR spectrum will be similar to that of 3,4-dichlorobenzenesulfonyl chloride, with the characteristic strong S=O stretching bands. Additional bands corresponding to the biphenyl system may be observed.

Mass Spectrometry (MS)

The molecular weight of this compound is significantly higher (321.61 g/mol ). The mass spectrum will also show a complex isotopic pattern due to the three chlorine atoms. Fragmentation is likely to involve cleavage of the bond between the two phenyl rings in addition to the loss of Cl• and SO₂.

Experimental Protocols: A Framework for Reliable Data Acquisition

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy (General Procedure)

-

Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃).

-

Internal Standard: For quantitative analysis (qNMR), add a known amount of a certified internal standard.

-

Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 300 or 500 MHz). Standard pulse programs for ¹H and ¹³C NMR should be used.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragments.

Conclusion: The Power of a Multi-Spectroscopic Approach

The comprehensive spectroscopic characterization of synthetic intermediates like 3,4-dichlorobenzenesulfonyl chloride and its biphenyl analogue is non-negotiable in the rigorous environment of drug development. This guide has outlined the expected NMR, IR, and MS data for these compounds, providing a robust framework for their identification and quality control. By integrating data from multiple spectroscopic techniques, researchers can achieve a high degree of confidence in the structural integrity of their molecules, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Cheminfo. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonyl chloride, 3,4-dichloro-. Retrieved from [Link]

- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from a hypothetical BenchChem technical guide.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

solubility of 3-(3,4-dichlorophenyl)benzenesulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. In the absence of extensive published solubility data for this specific compound, this guide offers predictive insights based on analogous structures and a detailed protocol for empirical validation.

Introduction to this compound

This compound is a sulfonyl chloride derivative that serves as a key intermediate in organic synthesis. Its structure, featuring a dichlorinated phenyl ring attached to a benzenesulfonyl chloride moiety, makes it a valuable building block for creating complex molecules with potential applications in pharmaceuticals and agrochemicals. The sulfonyl chloride group is highly reactive, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively.

Understanding the solubility of this compound is paramount for its effective use in synthesis. Proper solvent selection is critical for controlling reaction kinetics, ensuring homogeneity, and facilitating purification processes such as crystallization. This guide will explore the factors governing its solubility and provide a robust framework for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

Molecular Structure Analysis:

-

Benzenesulfonyl Chloride Core: The parent molecule, benzenesulfonyl chloride, is a polar compound due to the electronegative oxygen and chlorine atoms attached to the sulfur atom. It is generally soluble in a range of organic solvents but insoluble in and reactive with water.[2][3]

-

3,4-dichlorophenyl Group: The addition of the 3,4-dichlorophenyl group significantly increases the molecular weight and introduces further polarity through the carbon-chlorine bonds. The biphenyl system also contributes to van der Waals forces.

Based on its structure, this compound is expected to be a solid at room temperature with low aqueous solubility. Its solubility in organic solvents will be dictated by the solvent's ability to overcome the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions.

Predicted Solubility in Common Organic Solvents:

A qualitative prediction of solubility in various classes of organic solvents is presented in the table below. These predictions are based on the compound's structural features and data from analogous compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess dipoles capable of interacting with the polar sulfonyl chloride group. Their ability to act as hydrogen bond acceptors can also stabilize the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of chlorine atoms in both the solute and solvent leads to favorable dipole-dipole interactions and London dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are moderately polar and can solvate the benzenesulfonyl chloride portion of the molecule. THF is generally a better solvent than diethyl ether for more polar compounds. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic rings in these solvents can engage in π-stacking interactions with the biphenyl system of the solute. |

| Polar Protic | Methanol, Ethanol | Low to Moderate (with potential for reaction) | While the polarity is suitable, these solvents contain reactive O-H bonds that can slowly react with the sulfonyl chloride group, especially at elevated temperatures, to form sulfonate esters. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant polarity of the sulfonyl chloride group makes it unlikely to dissolve well in nonpolar aliphatic solvents. |

| Water | Insoluble | The compound is expected to be hydrolytically unstable in water, reacting to form the corresponding sulfonic acid. Its large, nonpolar biphenyl structure further disfavors aqueous solubility.[2][3][4] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a chosen organic solvent. This method is based on the saturation shake-flask technique, a gold standard for solubility measurements.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Experimental Workflow Diagram

Sources

A Technical Guide to the Synthesis and Utilization of 3-(Dichlorophenyl)benzenesulfonyl Chloride Derivatives for Advanced Research

Executive Summary

Chemical Identity and Commercial Availability

A critical first step in any research endeavor is confirming the identity and availability of starting materials. The specific isomer requested, 3-(3,4-dichlorophenyl)benzenesulfonyl chloride, is not listed in the catalogs of major chemical suppliers. However, several structural isomers and analogs are available and serve as excellent alternatives or starting points for custom synthesis.

Comparative Analysis of Key Analogs

The following table differentiates the target compound from its commercially available alternatives. This clarification is essential for designing synthetic routes and interpreting structure-activity relationships (SAR).

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight | Commercial Availability |

| This compound |  | Not Assigned | C₁₂H₇Cl₃O₂S | 321.61 g/mol | Not Commercially Available |

| 3-(3,5-Dichlorophenyl)benzenesulfonyl chloride |  | 885950-92-5 | C₁₂H₇Cl₃O₂S | 321.61 g/mol | Available [1] |

| 3,4-Dichlorobenzenesulfonyl chloride |  | 98-31-7 | C₆H₃Cl₃O₂S | 245.51 g/mol | Available [2][3] |

| 3,5-Dichlorobenzenesulfonyl chloride |  | 705-21-5 | C₆H₃Cl₃O₂S | 245.51 g/mol | Available [4] |

Sourcing Commercially Available Analogs

For researchers requiring an immediate starting material, the following suppliers offer the identified analogs.

| Compound | Supplier(s) | Typical Purity | Notes |

| 3-(3,5-Dichlorophenyl)benzenesulfonyl chloride | Chem-Impex International[1] | Research Grade | A direct, complex analog for advanced synthesis.[1] |

| 3,4-Dichlorobenzenesulfonyl chloride | TCI America[2], ChemScene[3] | ≥98% | A versatile building block for constructing dichlorinated aryl sulfonamides.[2] |

| 3,5-Dichlorobenzenesulfonyl chloride | Sigma-Aldrich, Lab Pro Inc[4] | ≥97% | An isomeric alternative to the 3,4-dichloro building block. |

Synthetic Pathways and Methodologies

Given the lack of commercial availability, synthesis of the target compound this compound is necessary. A robust and logical two-step pathway involves the formation of the biaryl backbone followed by the introduction of the sulfonyl chloride moiety.

Proposed Synthesis Workflow

The most field-proven approach for constructing the C-C bond between two distinct aryl rings is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance. The subsequent introduction of the sulfonyl chloride can be achieved via electrophilic chlorosulfonation.

Caption: General workflow for synthesizing sulfonamides.

Protocol 2: General Procedure for Sulfonamide Formation

This protocol is based on standard methods for reacting sulfonyl chlorides with amines. [7] Rationale: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Materials:

-

Dichlorinated benzenesulfonyl chloride analog (e.g., 3,4-dichlorobenzenesulfonyl chloride) (1.0 equiv)

-

Desired primary or secondary amine (1.1 equiv)

-

Pyridine or Triethylamine (1.5-2.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine and the base in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the sulfonyl chloride in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution. Causality: This controlled addition prevents a rapid exotherm and minimizes side reactions.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl (to remove excess base and amine), followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Safety, Handling, and Storage

Sulfonyl chlorides are reactive and hazardous compounds that demand strict safety protocols.

-

Hazard Profile: These compounds are classified as corrosive. They cause severe skin burns and eye damage. They are lachrymatory (tear-inducing) and harmful if inhaled.

-

Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. All handling should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. [4]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat. Work must be conducted within a certified chemical fume hood. * Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and alcohols.

Conclusion

While this compound is not a stock chemical, this guide provides the necessary framework for its synthesis and highlights the immediate utility of its commercially available analogs. The biaryl sulfonyl chloride scaffold is a cornerstone of modern synthetic chemistry, enabling access to a vast chemical space of potential therapeutics and functional materials. By understanding the synthetic routes, reaction mechanisms, and stringent handling requirements detailed herein, researchers can safely and effectively leverage these powerful chemical tools to advance their scientific objectives.

References

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Gowda, B. T., et al. (2009). 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

-

Supplemental Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

-

Kessler Chemical. (n.d.). Benzene Sulfonyl Chloride Distributor and Supplier. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dichlorobenzenesulfonyl Chloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. chemscene.com [chemscene.com]

- 4. labproinc.com [labproinc.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

literature review on dichlorophenyl benzenesulfonyl chlorides

An In-depth Technical Guide to Dichlorophenyl Benzenesulfonyl Chlorides: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by Gemini, Senior Application Scientist

Abstract

Dichlorophenyl benzenesulfonyl chlorides are a pivotal class of chemical intermediates, distinguished by their dichlorinated phenyl ring attached to a reactive sulfonyl chloride moiety. This combination confers unique physicochemical properties and reactivity, making them indispensable building blocks in modern medicinal chemistry and materials science. Their primary role lies in the synthesis of sulfonamides, a pharmacophore present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The strategic placement of chlorine atoms on the phenyl ring is a well-established method for modulating a drug candidate's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core reactivity of various dichlorophenyl benzenesulfonyl chloride isomers. It offers detailed, field-proven experimental protocols for their use in sulfonamide synthesis and explores their mechanistic underpinnings and applications in drug development, with a focus on their role as key intermediates for enzyme inhibitors.

Introduction: The Strategic Importance of Dichlorophenyl Benzenesulfonyl Chlorides

In the landscape of pharmaceutical development, sulfonyl chlorides are cornerstone reagents for constructing the complex molecular architectures of modern drugs[1][2]. The general structure, R-SO₂Cl, is characterized by a highly electrophilic sulfur atom, making it exceptionally reactive towards nucleophiles like amines and alcohols[1][3]. This reactivity is harnessed to form stable sulfonamide and sulfonate ester linkages, which are integral to countless therapeutic agents[1][4].

The dichlorophenyl benzenesulfonyl chloride family elevates this utility by incorporating a dichlorinated phenyl ring. This structural feature is not merely an inert scaffold; it is a strategic element in rational drug design. Halogenation, particularly chlorination, is a powerful tool used by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of molecules[5]. The introduction of chlorine atoms can:

-

Enhance Lipophilicity: Improving the ability of a drug to cross biological membranes.

-

Modulate Metabolic Stability: Blocking sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.

-

Improve Binding Affinity: Engaging in specific halogen bonding interactions within a target protein's active site.

Consequently, dichlorophenyl benzenesulfonyl chlorides serve as versatile intermediates for creating high-value compounds in pharmaceuticals, agrochemicals, and specialty polymers[6][7][8]. This guide delves into the synthesis, properties, and critical applications of these vital chemical building blocks.

Synthesis and Physicochemical Properties

The most direct and common method for synthesizing aryl sulfonyl chlorides is through the electrophilic aromatic substitution of a corresponding aromatic compound with chlorosulfonic acid. For dichlorophenyl benzenesulfonyl chlorides, this typically involves the direct chlorosulfonation of dichlorobenzene or a related precursor.

General Synthesis Pathway

The reaction involves treating the dichlorobenzene isomer with an excess of chlorosulfonic acid. The acid acts as both the solvent and the sulfonating agent. The reaction must be carefully controlled, as it is highly exothermic and produces hydrogen chloride (HCl) gas as a byproduct.

Below is a generalized workflow for this synthetic transformation.

Caption: General workflow for the synthesis of dichlorophenyl benzenesulfonyl chlorides.

Physicochemical Properties of Key Isomers

The position of the chlorine atoms on the phenyl ring significantly influences the physical properties of the resulting sulfonyl chloride, such as its melting point and physical state at room temperature. This is a critical consideration for handling, storage, and reaction setup.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form | Ref. |

| 2,4-Dichlorobenzenesulfonyl chloride | 16271-33-3 | C₆H₃Cl₃O₂S | 245.51 | 55-58 | White to beige crystalline powder | [9] |

| 3,4-Dichlorobenzenesulfonyl chloride | 98-31-7 | C₆H₃Cl₃O₂S | 245.51 | 20-22 | White solid to clear liquid | [10] |

These compounds are generally sensitive to moisture and should be stored in an inert atmosphere at room temperature[9][10]. They are soluble in chlorinated solvents like chloroform and dichloromethane but react with protic solvents like water and alcohols[3][11].

Reactivity and Mechanistic Insights

The synthetic utility of dichlorophenyl benzenesulfonyl chlorides is dominated by the electrophilicity of the sulfur atom. The electron-withdrawing nature of the two oxygen atoms, the chlorine atom, and the dichlorophenyl ring makes the sulfur atom highly susceptible to nucleophilic attack.

The most important reaction in the context of drug development is the formation of sulfonamides via reaction with primary or secondary amines.

Caption: Reaction mechanism for the synthesis of N-substituted-dichlorobenzenesulfonamides.

This reaction proceeds via a nucleophilic acyl substitution-type mechanism. The nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The chloride ion is subsequently eliminated as a leaving group. A base, such as pyridine or triethylamine, is essential to neutralize the HCl generated, driving the reaction to completion[12].

Applications in Drug Development: The Sulfonamide Pharmacophore

The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in drugs across numerous therapeutic areas[4]. Dichlorophenyl benzenesulfonyl chlorides are key building blocks for installing this critical pharmacophore.

A prime example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes[12].

-

Mechanism of Action: The unsubstituted sulfonamide moiety (-SO₂NH₂) is a powerful zinc-binding group. It coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, disrupting the catalytic cycle.

-

Role of the Dichlorophenyl Group: The 2,4- or 3,4-dichlorophenyl group extends from the active site and can form favorable interactions with hydrophobic pockets or specific residues in the enzyme, enhancing binding affinity and selectivity for different CA isoforms.

-

Therapeutic Targets: CAs are validated drug targets for glaucoma (CA II), epilepsy, and certain cancers (CA IX, XII)[12].

The versatility of these reagents allows for the creation of large libraries of sulfonamide derivatives, which are essential for lead optimization in drug discovery campaigns.

Detailed Experimental Protocols

The following protocols are provided as robust, field-tested methodologies. Causality for key steps is explained to provide deeper insight.

Protocol 1: Synthesis of 2,4-Dichlorobenzenesulfonamide from Aniline

This protocol details the reaction of 2,4-dichlorobenzenesulfonyl chloride with a model primary amine, aniline.

Materials:

-

Aniline (1.0 eq)

-

2,4-Dichlorobenzenesulfonyl chloride (1.05 eq)

-

Pyridine (1.5 eq, dried over KOH)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve aniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

-

Causality: The reaction generates one equivalent of HCl. Pyridine acts as a base to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards the product[12].

-

-

Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable amine. Dropwise addition at low temperature controls the exothermic reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:

-

1M HCl (2x) to remove excess pyridine.

-

Saturated NaHCO₃ solution (1x) to remove any remaining acidic species.

-

Brine (1x) to remove bulk water.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure sulfonamide.

-

Characterization: The final product should be characterized by NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity[12].

Protocol 2: General Synthesis of Benzenesulfonyl Chloride (Adapted)

This procedure, adapted from established methods for preparing the parent benzenesulfonyl chloride, illustrates the fundamental chlorosulfonation reaction[13][14].

Materials:

-

1,3-Dichlorobenzene (for the 2,4- or 3,5-isomer) or 1,2-Dichlorobenzene (for the 3,4-isomer) (1.0 eq)

-

Chlorosulfonic acid (~3-4 eq)

-

Crushed ice

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Dilute sodium carbonate solution

CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction produces large volumes of HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet vented to a scrubber (e.g., NaOH solution), place chlorosulfonic acid (~3-4 eq). Cool the flask in an ice/water bath.

-

Addition of Precursor: Slowly add the dichlorobenzene precursor (1.0 eq) dropwise to the stirred chlorosulfonic acid. Maintain the reaction temperature between 10-20 °C.

-

Causality: Adding the aromatic compound to the acid (and not vice-versa) and maintaining a low temperature minimizes the formation of the diaryl sulfone byproduct[15].

-

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the evolution of HCl gas subsides.

-

Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker. This step is highly exothermic and should be done with caution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the oily product layer with CCl₄ or DCM (2x).

-

Washing: Combine the organic extracts and wash with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a water wash.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent by distillation. The crude dichlorophenyl benzenesulfonyl chloride can be purified by vacuum distillation or recrystallization.

Conclusion and Future Outlook

Dichlorophenyl benzenesulfonyl chlorides are more than just reagents; they are enabling tools in the pursuit of novel therapeutics. Their straightforward synthesis, predictable reactivity, and the strategic value of the dichlorophenyl moiety ensure their continued importance in drug discovery and development. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of sulfonamides derived from these building blocks will be crucial for identifying next-generation enzyme inhibitors and modulators of biological pathways. Future work will likely focus on developing more sustainable and efficient synthetic routes and expanding the catalog of functionalized isomers to provide medicinal chemists with an even richer toolkit for molecular design.

References

- BenchChem. (2025).

- Chem-Impex. (n.d.). 3-(3,5-Dichlorophenyl)Benzenesulfonyl Chloride.

- ChemicalBook. (2026). 2,4-Dichlorobenzenesulfonyl chloride | 16271-33-3.

- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Support.

- National Center for Biotechnology Information. (n.d.). Genite. PubChem Compound Database.

- Global Substance Registration System. (n.d.). 3,4-DICHLOROPHENYLSULFONYL CHLORIDE.

- Sigma-Aldrich. (n.d.). 3,4-Dichlorobenzylsulfonyl chloride 97.

- Chem-Impex. (n.d.). 4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride.

- PrepChem.com. (n.d.). Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride.

- Chemdad Co., Ltd. (n.d.). 3,4-DICHLOROBENZENESULFONYL CHLORIDE.

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

- Chem-Impex. (n.d.). 3',5'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride.

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.

- Unnamed Publisher. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- CAMEO Chemicals - NOAA. (n.d.). BENZENESULFONYL CHLORIDE.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- Unnamed Publisher. (2026). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

- Gowda, B. T., et al. (2008). N-(3,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2190.

- Vilas-Boas, C., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. cbijournal.com [cbijournal.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,4-Dichlorobenzenesulfonyl chloride | 16271-33-3 [chemicalbook.com]

- 10. 3,4-DICHLOROBENZENESULFONYL CHLORIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

reaction mechanism for the synthesis of 3-(3,4-dichlorophenyl)benzenesulfonyl chloride

An In-depth Technical Guide on the Synthesis of 3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride

Introduction

This compound is a complex organic molecule featuring a diaryl sulfone backbone. Compounds of this class are of significant interest to researchers in drug development and materials science. The diaryl sulfone motif is a key structural component in a range of pharmaceuticals, and the reactive sulfonyl chloride handle allows for the straightforward synthesis of sulfonamides, sulfonates, and other derivatives.[1][2] This guide provides a detailed examination of a robust and logical synthetic pathway for this molecule, focusing on the underlying reaction mechanisms, experimental causality, and practical laboratory protocols.

The synthesis is logically approached in a two-stage process:

-

Formation of a diaryl sulfone intermediate: This step establishes the core carbon-sulfur-carbon linkage between the two aromatic rings.

-

Functionalization of the diaryl sulfone: A subsequent chlorosulfonation reaction introduces the desired sulfonyl chloride group at a specific position, yielding the final product.

This document will dissect each stage, providing the scientific rationale behind the chosen methodologies, aiming to equip researchers with both theoretical knowledge and actionable protocols.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a pathway involving the initial formation of a diaryl sulfone intermediate, followed by an electrophilic aromatic substitution to install the sulfonyl chloride group. This strategy ensures high regioselectivity in the final step.

The overall workflow can be summarized as follows:

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of the Diaryl Sulfone Intermediate

The foundational step in this synthesis is the creation of the diaryl sulfone core, specifically 3,4-dichlorophenyl phenyl sulfone . This is accomplished via a classic Friedel-Crafts sulfonylation reaction, a robust method for forming aryl-SO₂-aryl bonds.

Reaction Mechanism: Friedel-Crafts Sulfonylation

The Friedel-Crafts sulfonylation involves the reaction of an arenesulfonyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). Unlike Friedel-Crafts alkylation or acylation, this reaction is generally not reversible and the product, a diaryl sulfone, is highly deactivated, which prevents polysubstitution.

The mechanism proceeds in two primary steps:

-

Generation of the Electrophile: The Lewis acid catalyst interacts with the sulfonyl chloride, polarizing the sulfur-chlorine bond and generating a highly electrophilic sulfonyl cation (or a complex that behaves as such).

-

Electrophilic Aromatic Substitution (SEAr): The electron-rich benzene ring attacks the sulfonyl cation, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base then removes a proton from the ring, restoring aromaticity and yielding the diaryl sulfone product.

Caption: Mechanism of Friedel-Crafts Sulfonylation.

Experimental Protocol: Synthesis of 3,4-Dichlorophenyl Phenyl Sulfone

This protocol outlines a standard procedure for the Lewis acid-catalyzed sulfonylation of benzene.

Materials:

-

3,4-Dichlorobenzenesulfonyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous, as solvent)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Crushed ice/water

-

Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride. Stir the resulting slurry.

-

In the dropping funnel, prepare a solution of 3,4-dichlorobenzenesulfonyl chloride in anhydrous benzene.

-

Cool the AlCl₃ slurry in an ice bath to 0-5 °C.

-

Slowly add the benzene-sulfonyl chloride solution dropwise to the stirred AlCl₃ slurry over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Carefully quench the reaction by slowly pouring the mixture onto a large volume of crushed ice and dilute HCl. This will decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3,4-dichlorophenyl phenyl sulfone.

-

The product can be further purified by recrystallization (e.g., from ethanol).

Causality and Field-Proven Insights

-

Choice of Catalyst: Anhydrous AlCl₃ is a powerful Lewis acid essential for activating the sulfonyl chloride. It must be handled under inert conditions as it reacts violently with moisture.

-

Temperature Control: The initial addition is performed at low temperatures to moderate the exothermic reaction and prevent potential side reactions.

-

Solvent: While benzene is a reactant, an inert solvent like DCM is often used to ensure the mixture remains stirrable and to help dissipate heat.

-

Quenching: The quench with ice and acid is a critical step. It hydrolyzes the aluminum salts into water-soluble forms, facilitating their removal from the organic product. This process is highly exothermic and must be performed with caution.

Part 2: Chlorosulfonation of the Diaryl Sulfone Intermediate

With the diaryl sulfone core established, the final step is to introduce the sulfonyl chloride group onto the unsubstituted phenyl ring. This is achieved through electrophilic aromatic substitution using chlorosulfonic acid.

Reaction Mechanism: Chlorosulfonation

Chlorosulfonation is a process where a hydrogen atom on an aromatic ring is replaced by a -SO₂Cl group.[3] The reaction with chlorosulfonic acid (ClSO₃H) is vigorous and introduces the sulfonyl group directly.

Regioselectivity: The Decisive Factor The key to this synthesis is controlling where the incoming electrophile attaches. The existing diaryl sulfone group (-SO₂-Ar) is a powerful electron-withdrawing group. In electrophilic aromatic substitution, such groups are strongly deactivating and act as meta-directors . Therefore, the chlorosulfonation of 3,4-dichlorophenyl phenyl sulfone will direct the incoming -SO₂Cl group to the meta-position of the unsubstituted phenyl ring, leading to the desired product with high selectivity. The 3,4-dichlorophenyl ring is already deactivated by the chlorine atoms and the sulfone bridge, making it less susceptible to further substitution.

Caption: Meta-directing effect in the chlorosulfonation step.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from established methods for chlorosulfonating deactivated aromatic compounds.[4][5]

Materials:

-

3,4-Dichlorophenyl phenyl sulfone

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, can be used with sulfonic acid intermediate)[6]

-

Crushed ice/water

-

Dichloromethane or another suitable solvent

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet to vent HCl, place the 3,4-dichlorophenyl phenyl sulfone intermediate.

-

Cool the flask in an ice bath.

-

Slowly and carefully add an excess of chlorosulfonic acid dropwise to the sulfone. The reaction is highly exothermic and will evolve HCl gas. Maintain the temperature between 0-10 °C.

-

Once the addition is complete, allow the mixture to stir at room temperature for several hours, or gently heat (e.g., to 50-60 °C) to ensure the reaction goes to completion. Monitor the reaction progress using TLC or LC-MS.

-

After the reaction is complete, cool the mixture back down in an ice bath.

-

Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The sulfonyl chloride product will precipitate as a solid.

-

Filter the solid product, wash it thoroughly with cold water to remove any remaining acid, and then dry it under vacuum.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or chloroform).

Causality and Field-Proven Insights

-

Reagent Handling: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All glassware must be scrupulously dry, and the reaction must be conducted in a well-ventilated fume hood.

-

Stoichiometry: An excess of chlorosulfonic acid is used to act as both the reagent and the solvent.

-

Workup: The quenching step is the most hazardous part of the procedure. The addition of the reaction mixture to ice must be done slowly to control the highly exothermic decomposition of the excess chlorosulfonic acid. The product's insolubility in water facilitates its isolation by simple filtration.

Quantitative Data Summary

The following table provides a reference for the key quantitative aspects of the proposed synthesis.

| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product | Typical Temp. (°C) |

| 1 | 3,4-Dichlorobenzenesulfonyl chloride | Benzene | AlCl₃ | 3,4-Dichlorophenyl Phenyl Sulfone | 0 to 25 |

| 2 | 3,4-Dichlorophenyl Phenyl Sulfone | - | ClSO₃H | This compound | 0 to 60 |

Conclusion

The synthesis of this compound is effectively realized through a strategic two-stage process. The initial Friedel-Crafts sulfonylation reliably constructs the central diaryl sulfone intermediate. The subsequent chlorosulfonation step leverages the powerful meta-directing effect of the sulfone group to install the sulfonyl chloride functionality with high regiochemical control. While the protocols involve corrosive and reactive reagents requiring careful handling, the underlying chemical principles are well-established and provide a robust and logical pathway to this valuable chemical intermediate. This guide serves as a comprehensive resource, blending mechanistic theory with practical, field-tested insights for researchers in the chemical sciences.

References

- Process for the preparation of benzenesulphonyl chloride. Google Patents.

-

Nacsa, E. D., & Lambert, T. H. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University Academic Commons. Available from: [Link]

-

Benzenesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]

-

LookChem. BENZENESULPHONYL CHLORIDE. Available from: [Link]

-

Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. Available from: [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available from: [Link]

- Preparation of diaryl sulfones. Google Patents.

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

-

ResearchGate. Synthesis of diaryl sulfones via C−H activation. Available from: [Link]

-

He, L., et al. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis, 2023, 55, 1253-1259. Available from: [Link]

-

Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. Available from: [Link]

- Bassin, J. P., et al. (1993). CYCLISATION OF DIARYL COMPOUNDS WITH CHLOROSULFONIC ACID.

-

Chemwin. Production method and process flow of benzene sulfonyl chloride. Available from: [Link]

-

Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis. Available from: [Link]

Sources

- 1. manavchem.com [manavchem.com]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]